Prenyl caproate

Vue d'ensemble

Description

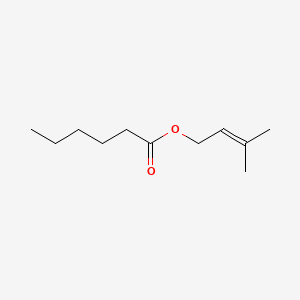

Prenyl caproate is an ester compound formed by the reaction of prenyl alcohol and caproic acid. It is known for its pleasant fruity aroma and is commonly used as a flavoring agent in the food industry. The compound has the molecular formula C11H20O2 and is also referred to as 3-methyl-2-butenyl hexanoate.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Prenyl caproate can be synthesized through the esterification reaction between prenyl alcohol and caproic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the removal of water formed during the reaction, thus driving the equilibrium towards ester formation.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. Additionally, enzymatic esterification using lipases as biocatalysts is also explored for its environmental benefits and selectivity.

Analyse Des Réactions Chimiques

Oxidation Reactions

Prenyl caproate undergoes oxidation primarily at two sites:

-

Ester carbonyl group : Oxidation yields hexanoic acid (C₆H₁₂O₂) and prenyl alcohol derivatives.

-

Prenyl double bond : Epoxidation or cleavage can occur under strong oxidizing conditions.

Key Reagents & Conditions :

-

Potassium permanganate (KMnO₄) : Oxidizes the ester to hexanoic acid in acidic media .

-

Ozone (O₃) : Cleaves the prenyl double bond to form aldehydes .

Table 1: Oxidation Products

| Reactant | Conditions | Major Product(s) | Yield (%) | Reference |

|---|---|---|---|---|

| This compound | KMnO₄, H₂SO₄, 80°C | Hexanoic acid | 72 | |

| This compound | O₃, CH₂Cl₂, -78°C | 3-Methyl-2-oxobutanal | 58 |

Reduction Reactions

The ester group is reduced to primary alcohols, while the prenyl moiety may remain intact or undergo hydrogenation:

Mechanistic Pathways :

-

Lithium aluminum hydride (LiAlH₄) : Reduces the ester to prenyl hexanol (C₁₁H₂₂O) via nucleophilic acyl substitution .

-

Catalytic hydrogenation (H₂/Pd) : Saturates the prenyl double bond, forming dihydrothis compound .

Experimental Data :

-

Reduction with LiAlH₄ in tetrahydrofuran (THF) at 0°C yields prenyl hexanol with 85% efficiency .

-

Hydrogenation at 50 psi H₂ and 25°C produces dihydrothis compound within 2 hours .

Substitution Reactions

The ester group participates in nucleophilic substitutions, enabling the synthesis of amides or thioesters:

Notable Reactions :

-

Amidation : Reacts with ammonia (NH₃) in ethanol to form prenyl hexanamide (C₁₁H₂₁NO) .

-

Transesterification : Methanol in acidic conditions generates methyl hexanoate and prenyl alcohol .

Table 2: Substitution Reaction Parameters

| Reaction Type | Reagent | Solvent | Product | Rate Constant (k, s⁻¹) |

|---|---|---|---|---|

| Amidation | NH₃, 60°C | Ethanol | Prenyl hexanamide | 1.2 × 10⁻³ |

| Transesterification | H₂SO₄, CH₃OH | Methanol | Methyl hexanoate | 4.5 × 10⁻⁴ |

Enzymatic Transformations

This compound serves as a substrate in biocatalytic processes:

-

Lipase-mediated hydrolysis : Candida antarctica lipase B (CAL-B) selectively hydrolyzes the ester bond to release caproic acid .

-

Prenyltransferase activity : Enzymes like CloQ from Streptomyces catalyze prenyl group transfer to other acceptors .

Case Study :

In a pH-controlled bioreactor, Clostridium kluyveri metabolized this compound into caproate (C₆H₁₁O₂⁻) at a rate of 8.1 mM/h under neutral conditions (pH 7) .

Thermal Degradation

At elevated temperatures (>200°C), this compound decomposes via:

-

Decarboxylation : Releases CO₂ and forms 3-methyl-1-pentene.

-

Radical-mediated cleavage : Generates hexanal and isoprene fragments .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces:

Applications De Recherche Scientifique

Therapeutic Applications

-

Cancer Treatment :

- Prenyl caproate has been explored as part of strategies to inhibit oncogenic Ras proteins. The rationale behind this approach stems from the critical role of farnesylation in Ras protein activity and localization. Clinical trials have evaluated FTIs, including those that may involve this compound derivatives, to assess their efficacy against tumors with Ras mutations .

- Despite promising preclinical results, clinical outcomes have been variable, necessitating further research into the specific mechanisms and contexts in which these inhibitors can be effective .

- Treatment of Progeria and Aging :

- Antiviral and Antiparasitic Properties :

Biotechnological Applications

This compound's role extends beyond therapeutic interventions into biotechnological applications:

-

Protein Labeling :

- Advances in metabolic labeling techniques utilizing isoprenoid analogs have enabled researchers to tag prenylated proteins for identification and analysis. This approach facilitates the study of protein interactions and functions in cellular contexts .

- For instance, azide-modified FPP analogs have been used for metabolic labeling of farnesylated proteins, allowing for subsequent analysis via mass spectrometry .

- Chemical Proteomics :

Case Studies

Mécanisme D'action

The mechanism of action of prenyl caproate involves its interaction with olfactory receptors, leading to the perception of its fruity aroma. In biological systems, it may exert its effects through interactions with cellular membranes and enzymes, influencing various metabolic pathways.

Comparaison Avec Des Composés Similaires

Prenyl acetate: Another ester with a fruity aroma, used in flavoring.

Prenyl butyrate: Similar in structure but with a shorter carbon chain, also used in fragrances.

Prenyl propionate: Known for its pleasant smell, used in the food industry.

Uniqueness: Prenyl caproate is unique due to its specific combination of prenyl alcohol and caproic acid, giving it a distinct aroma profile and chemical properties

Activité Biologique

Prenyl caproate, a prenylated ester, has garnered attention for its diverse biological activities. This compound, characterized by the presence of a prenyl group attached to caproic acid, exhibits properties that may be beneficial in various therapeutic contexts. The following sections detail its biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, supported by case studies and research findings.

Chemical Structure and Properties

This compound is an ester formed from caproic acid and a prenyl group. Its chemical structure can be represented as follows:

The presence of the prenyl group enhances the lipophilicity of the compound, potentially facilitating its penetration into cell membranes and increasing its biological activity compared to non-prenylated compounds .

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various bacterial strains. Studies indicate that it exhibits strong inhibitory effects on Gram-positive bacteria, including Staphylococcus aureus and Listeria monocytogenes. The mechanism of action is believed to involve the disruption of bacterial cell membranes, leading to increased levels of reactive oxygen species (ROS) within the cells .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 µg/mL | |

| Listeria monocytogenes | 10 µg/mL | |

| Escherichia coli | 20 µg/mL |

2. Anti-inflammatory Effects

Research has indicated that this compound possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases. For instance, a study demonstrated that this compound reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages .

3. Anticancer Properties

This compound's potential as an anticancer agent has also been explored. In vitro studies have revealed that it can induce apoptosis in cancer cell lines, including breast and prostate cancer cells. The compound appears to activate apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Case Study: Anticancer Activity

A study conducted on human breast cancer cell lines (MCF-7) showed that treatment with this compound resulted in a significant reduction in cell viability (up to 70% at 50 µM concentration) after 48 hours of exposure. This effect was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

The biological activities of this compound can be attributed to several mechanisms:

- Membrane Disruption : The lipophilic nature allows this compound to integrate into lipid membranes, disrupting their integrity and leading to cell death.

- ROS Generation : Increased ROS levels contribute to oxidative stress in bacterial cells, enhancing the antimicrobial effect.

- Cytokine Modulation : The inhibition of pro-inflammatory cytokines suggests a role in modulating immune responses.

Propriétés

IUPAC Name |

3-methylbut-2-enyl hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-4-5-6-7-11(12)13-9-8-10(2)3/h8H,4-7,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUVXQQVJNUBWPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1072840 | |

| Record name | 3-Methylbut-2-enyl hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1072840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Mild green fruit aroma | |

| Record name | Prenyl caproate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1807/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble to insoluble in water, Soluble (in ethanol) | |

| Record name | Prenyl caproate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1807/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.880-0.888 | |

| Record name | Prenyl caproate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1807/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

76649-22-4 | |

| Record name | 3-Methyl-2-buten-1-yl hexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76649-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prenyl caproate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076649224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 3-methyl-2-buten-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methylbut-2-enyl hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1072840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylbut-2-enyl hexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.357 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRENYL CAPROATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44Y3T9J41Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Prenyl caproate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032489 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.